Fura F

Descripción general

Descripción

Fura F is a fluorescent calcium indicator dye, widely used in biological and biochemical research to measure intracellular calcium concentrations. It is a derivative of the well-known Fura-2 dye, which was developed by Roger Tsien and collaborators in 1985. This compound is particularly valued for its ability to provide ratiometric measurements, which significantly reduce the effects of uneven dye loading, leakage, and photobleaching.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fura F involves several steps, starting from the preparation of the core fluorophore structure. The process typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with specific groups that enhance its calcium-binding properties.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch synthesis is conducted in reactors, ensuring precise control over reaction conditions.

Purification: Industrial purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and reliability of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Fura F undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.

Substitution: Substitution reactions can modify the functional groups attached to the core structure, affecting its calcium-binding affinity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are commonly used in oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents are employed in reduction reactions.

Substitution Reagents: Various organic reagents are used for substitution reactions, depending on the desired modifications.

Major Products: The major products formed from these reactions include modified versions of this compound with altered fluorescence properties and calcium-binding affinities.

Aplicaciones Científicas De Investigación

Cell Biology

Fura F is extensively used in cell biology to monitor intracellular calcium levels, which are crucial for various cellular processes such as:

- Muscle Contraction : Calcium ions play a vital role in muscle contraction mechanisms.

- Neurotransmitter Release : Calcium signaling is essential for synaptic transmission.

- Gene Expression : Calcium ions influence several transcription factors involved in gene regulation.

Medical Research

In medical research, this compound has been instrumental in investigating calcium signaling pathways associated with various diseases. For instance, it has been used to explore:

- Cancer Biology : Studies have shown that alterations in calcium signaling can contribute to cancer cell proliferation and metastasis.

- Cardiovascular Research : Understanding calcium dynamics in cardiac cells can help elucidate mechanisms underlying heart diseases.

Industrial Applications

This compound is also applied in the development of biosensors and diagnostic tools. Its ability to detect calcium levels makes it valuable in:

- Environmental Monitoring : Assessing calcium concentrations in water samples.

- Food Safety Testing : Monitoring calcium levels in food products.

Case Study 1: Calcium Dynamics in HeLa Cells

A study employed this compound to investigate calcium signaling triggered by ionomycin in HeLa cells. The results demonstrated significant changes in intracellular calcium levels upon treatment, affirming the compound's effectiveness in real-time imaging applications.

Case Study 2: Neuronal Calcium Fluxes

Research involving rat pyramidal neurons utilized this compound to assess calcium responses elicited by glutamate stimulation. The findings indicated concentration-dependent calcium fluxes, showcasing the compound's utility in neurobiology.

Mecanismo De Acción

Fura F exerts its effects through the following mechanism:

Calcium Binding: this compound binds to calcium ions with high affinity, causing a shift in its fluorescence excitation spectrum.

Ratiometric Measurement: The ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) is used to accurately measure intracellular calcium concentrations.

Molecular Targets: The primary molecular target of this compound is free calcium ions within cells.

Pathways Involved: this compound is involved in calcium signaling pathways, which play a critical role in various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.

Comparación Con Compuestos Similares

Fura F is compared with other similar compounds, such as:

Fura-2: Fura-2 is the parent compound of this compound and is widely used for similar applications. This compound offers improved properties, such as enhanced fluorescence and better calcium-binding affinity.

Mag-Fura-2: Mag-Fura-2 is another derivative with a different calcium-binding affinity, making it suitable for measuring higher calcium concentrations.

Cal-500: Cal-500 is a similar fluorescent calcium indicator with different spectral properties, used in specific applications where this compound may not be suitable.

Uniqueness of this compound: this compound is unique due to its high sensitivity, ratiometric measurement capability, and improved fluorescence properties compared to its parent compound, Fura-2. These features make it a valuable tool in various scientific research applications.

Actividad Biológica

Fura F, a member of the Fura family of fluorescent dyes, is primarily recognized for its role in calcium imaging within biological systems. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with other Fura dyes.

Overview of Fura Dyes

Fura dyes are widely used for measuring intracellular calcium levels due to their unique properties. The most notable among them is Fura-2, which has been extensively studied and characterized. This compound, along with other derivatives like Fura-4F and Fura-6F, exhibits specific calcium-binding properties that make them suitable for various experimental setups.

Fura dyes operate on the principle of fluorescence resonance energy transfer (FRET), where the binding of calcium ions alters the fluorescence emission characteristics of the dye. This property allows researchers to monitor changes in intracellular calcium concentrations in real-time.

Key Properties

- Calcium Sensitivity : Each dye has a distinct effective dissociation constant (), which indicates its sensitivity to calcium ions.

- Fluorescence Dynamics : The dynamic range () varies among different Fura dyes, influencing their suitability for specific applications.

| Dye | (nM) | |

|---|---|---|

| Fura-2 | 181 ± 52 | 22.4 ± 3.8 |

| Fura-4F | 1.16 ± 0.016 | 12.2 ± 0.34 |

| Fura-6F | 5.18 ± 0.3 | 6.3 ± 0.17 |

| Fura-FF | 19.2 ± 1 | 16.1 ± 2.8 |

| Furaptra | 58.5 ± 2 | 25.4 ± 4 |

Research Findings

Recent studies have expanded the understanding of the biological roles of Fura dyes, particularly focusing on their applications in live cell imaging.

- Calcium Imaging in Cardiomyocytes : A study demonstrated that two-photon excitation (TPE) of Fura-4F allows for stable imaging of intracellular calcium in isolated rabbit ventricular cardiomyocytes without significant photodamage or photobleaching . This capability is crucial for long-term studies where cellular integrity must be maintained.

- Comparative Studies : Research comparing various Fura dyes highlighted that while all exhibit similar calcium-free TPE spectra, their binding affinities and dynamic ranges differ significantly, impacting their effectiveness in various experimental contexts .

- Applications in Neuroscience : The use of Fura dyes has been pivotal in neuroscience research, enabling scientists to visualize calcium dynamics associated with neuronal activity and signaling pathways .

Case Study: Calcium Dynamics in Neurons

A study utilizing Fura-2 in neurons demonstrated how changes in intracellular calcium levels correlate with synaptic activity and plasticity mechanisms. The researchers employed TPE microscopy to capture real-time fluctuations in calcium levels during synaptic transmission, revealing critical insights into neuronal communication pathways.

Case Study: Cardiac Function Assessment

In cardiac research, the application of Fura-4F provided vital data on calcium handling in heart cells under various physiological conditions. The dye's ability to accurately measure transient calcium spikes during cardiac cycles has contributed to understanding arrhythmias and heart failure mechanisms.

Propiedades

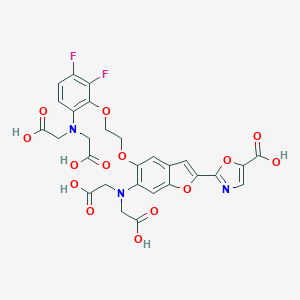

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]-5-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F2N3O14/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZJQXPUJSJONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F2N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166111 | |

| Record name | Fura F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156638-57-2 | |

| Record name | Fura F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156638572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fura F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.